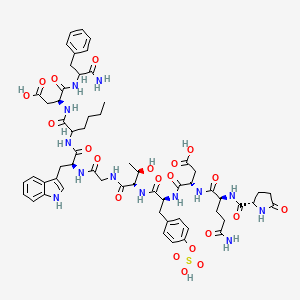![molecular formula C13H21NO3 B14485829 Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate CAS No. 63941-15-1](/img/structure/B14485829.png)
Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-oxo-2-azaspiro[45]decan-2-yl)acetate is a chemical compound belonging to the class of azaspiro compounds These compounds are characterized by a spiro structure where at least one of the cyclic components is a nitrogen heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by alkylation and heterocyclization . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired spiro compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can influence various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spiro structure but with an oxygen atom in the ring.
2-azaspiro[4.5]decan-3-one: This compound has a similar nitrogen-containing spiro structure.
Uniqueness: Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate is unique due to its specific functional groups and the ethyl ester moiety, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63941-15-1 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
ethyl 2-(3-oxo-2-azaspiro[4.5]decan-2-yl)acetate |
InChI |
InChI=1S/C13H21NO3/c1-2-17-12(16)9-14-10-13(8-11(14)15)6-4-3-5-7-13/h2-10H2,1H3 |
Clave InChI |
ZAJUAIJZCNQJNS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1CC2(CCCCC2)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)


![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)







![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
